3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

delta opioid receptor DOR agonist SNC80

3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-15-0, molecular formula C₁₅H₁₈FN₃O₄S, MW 355.38) is a spirocyclic sulfonamide belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold class. This scaffold has been characterized in peer-reviewed literature as a novel δ opioid receptor (DOR)-selective agonist chemotype and is also claimed as HIF prolyl hydroxylase inhibitor core and polymer light stabilizer framework , indicating broad chemical versatility but making target-specific procurement decisions dependent on substitution pattern.

Molecular Formula C15H18FN3O4S
Molecular Weight 355.38
CAS No. 941928-15-0
Cat. No. B2412619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS941928-15-0
Molecular FormulaC15H18FN3O4S
Molecular Weight355.38
Structural Identifiers
SMILESCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC1=O
InChIInChI=1S/C15H18FN3O4S/c1-2-19-13(20)15(17-14(19)21)6-8-18(9-7-15)24(22,23)12-5-3-4-11(16)10-12/h3-5,10H,2,6-9H2,1H3,(H,17,21)
InChIKeyMJUAAHJNUDIFQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-15-0): Chemical Identity and Scaffold Context for Procurement Decisions


3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-15-0, molecular formula C₁₅H₁₈FN₃O₄S, MW 355.38) is a spirocyclic sulfonamide belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold class. This scaffold has been characterized in peer-reviewed literature as a novel δ opioid receptor (DOR)-selective agonist chemotype [1] and is also claimed as HIF prolyl hydroxylase inhibitor core [2] and polymer light stabilizer framework [3], indicating broad chemical versatility but making target-specific procurement decisions dependent on substitution pattern.

Why Generic Substitution Fails for 3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Scaffold Polypharmacology and Substituent Sensitivity


The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold cannot be generically substituted because minor substituent changes at N3 (ethyl) and N8 (3-fluorophenylsulfonyl) drive radically different biological outcomes. In Meqbil et al. (2024), three structurally divergent derivatives of this scaffold showed distinct DOR agonist potency and selectivity profiles [1]; the same core scaffold with alternative substituents produced HIF prolyl hydroxylase inhibition (US8921555) [2], while 7,7,9,9-tetramethyl variants function as polymer stabilizers [3]. The N8-sulfonyl moiety determines whether the compound engages GPCR targets (opioid receptors) or intracellular enzymes (PHDs), making the 3-fluorophenylsulfonyl substitution pattern a non-interchangeable structural determinant for any pharmacological application of interest.

Quantitative Evidence Guide: 3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione vs. Comparators


DOR Agonist Chemotype Novelty: Triazaspiro Scaffold vs. Prototypical Diethylbenzamide DOR Agonists (SNC80 Chemotype)

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype identified by Meqbil et al. (2024) represents a structurally novel DOR agonist scaffold distinct from the diethylbenzamide chemotype shared by SNC80 and all three DOR agonists (ADL5859, ADL5747, and PF-04885614) that reached phase II clinical trials but failed to advance [1]. In the β-arrestin recruitment screening assay, the most potent triazaspiro hit compound demonstrated DOR agonism with a signaling bias toward G-protein over β-arrestin, whereas SNC80 is characterized as a highly efficacious β-arrestin recruiter [1]. Direct quantitative comparison for the specific 3-ethyl-8-((3-fluorophenyl)sulfonyl) derivative is not available in the public domain.

delta opioid receptor DOR agonist SNC80 chemotype differentiation biased agonism

Scaffold Target Versatility: Opioid Receptor Agonism vs. HIF Prolyl Hydroxylase Inhibition Driven by Substituent Identity

The identical 1,3,8-triazaspiro[4.5]decane-2,4-dione core scaffold yields entirely different biological targets depending on N3 and N8 substituent choice. Patent US8921555 demonstrates that certain 8-sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives inhibit HIF prolyl hydroxylase (PHD1, PHD2, PHD3) with IC₅₀ values in the low micromolar to submicromolar range, while Meqbil et al. (2024) show that other derivatives of the same scaffold function as DOR agonists [1][2]. The 3-fluorophenylsulfonyl group at N8 and ethyl group at N3 in CAS 941928-15-0 differentiate it from both PHD inhibitor exemplars (which typically bear benzyl or substituted benzyl at N3) and the DOR agonist hits reported in Meqbil (which carry diverse N8 substituents).

target selectivity HIF prolyl hydroxylase opioid receptor scaffold polypharmacology substituent effect

Fluorine Substituent Impact on DOR Ligand Pharmacology: 3-Fluorophenylsulfonyl vs. Non-fluorinated Analogs

Within the broader opioid receptor ligand literature, the introduction of fluorine substituents on aryl sulfonamide moieties is associated with altered DOR binding affinity, selectivity, and metabolic stability. Although no head-to-head comparison exists for CAS 941928-15-0 against its non-fluorinated phenylsulfonyl analog, the 3-fluorophenylsulfonyl group at N8 introduces an electron-withdrawing substituent expected to modulate sulfonamide electronic properties and potentially influence receptor binding kinetics relative to unsubstituted phenylsulfonyl derivatives [1]. The closest structurally characterized comparator with public data is 3-(4-fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021111-21-6), which shares the identical N8 substituent but differs at N3, indicating the 3-fluorophenylsulfonyl group is a recurring motif in this chemical series.

fluorination 3-fluorophenylsulfonyl DOR selectivity structure-activity relationship metabolic stability

Physicochemical Differentiation: Calculated LogP, Polar Surface Area, and Rule-of-Five Compliance vs. Structurally Related N3-Variant Analogs

The N3-ethyl substitution on CAS 941928-15-0 produces a smaller, more compact N3 substituent compared to N3-benzyl, N3-propyl, or N3-(4-fluorobenzyl) analogs within the same scaffold class. While no experimentally measured LogP or solubility data exist for this compound in public databases, the calculated physicochemical profile (cLogP ≈ 1.7–2.2 estimated; tPSA ≈ 95–105 Ų; MW 355.38; HBD = 1; HBA = 7) positions it within favorable drug-like property space—notably below the CNS MPO-desirable tPSA threshold of <90 Ų but within the range where CNS penetration is possible . By comparison, 3-(4-fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021111-21-6) has MW 435.45, substantially exceeding the Rule-of-Five MW threshold, which may limit its oral bioavailability relative to the lower-MW CAS 941928-15-0.

Lipinski Rule of Five cLogP tPSA drug-likeness CNS permeability

Recommended Application Scenarios for 3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Based on Available Evidence


DOR Agonist Lead Discovery: Screening Hit Follow-up and Structure-Activity Relationship Expansion

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold was validated as a DOR agonist chemotype through β-arrestin high-throughput screening [1]. CAS 941928-15-0, bearing a 3-fluorophenylsulfonyl group at N8 and ethyl at N3, serves as a synthetically tractable analog for exploring SAR around the N3 position while retaining the 3-fluorophenylsulfonyl moiety. Users investigating DOR agonists with reduced β-arrestin bias should benchmark this compound in G-protein vs. β-arrestin signaling assays (cAMP inhibition and β-arrestin recruitment) to determine whether the N3-ethyl/N8-(3-fluorophenylsulfonyl) combination preserves the G-protein bias observed in the Meqbil et al. (2024) hits.

Head-to-Head Comparator Studies Against SNC80 and Clinical-Stage DOR Agonists

Given that all DOR agonists that reached phase II clinical trials share the diethylbenzamide chemotype and have failed to advance [1], CAS 941928-15-0 represents a structurally distinct alternative for comparative pharmacological profiling. Procurement of this compound for side-by-side testing against SNC80, ADL5859, or ADL5747 in DOR binding assays, seizure liability models (e.g., EEG monitoring in mice), and tachyphylaxis protocols would address the critical question of whether the triazaspiro chemotype circumvents the adverse effect profile of the diethylbenzamide class.

Target Deconvolution and Polypharmacology Profiling

As the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is claimed for both DOR agonism [1] and HIF prolyl hydroxylase inhibition [2], CAS 941928-15-0 is suitable for broad-panel target profiling to determine its primary pharmacological target(s). Recommended panels include: (a) opioid receptor radioligand binding (MOR, DOR, KOR, NOR); (b) PHD1/PHD2/PHD3 enzymatic inhibition assays; (c) a broader GPCR screen (e.g., 167-GPCR panel) to assess selectivity. This deconvolution is essential before selecting this compound for any disease-relevant assay.

Computational Docking and Molecular Dynamics Studies for Orthosteric Site Binding Characterization

Meqbil et al. (2024) demonstrated through docking and molecular dynamic simulations that triazaspiro derivatives bind to the orthosteric site of DOR [1]. CAS 941928-15-0, with its defined N3-ethyl and N8-(3-fluorophenylsulfonyl) substituents, is well-suited for computational studies aimed at predicting binding poses, key residue interactions, and the structural basis for potential G-protein bias. These in silico studies can guide rational design of improved analogs before committing to synthetic resources.

Quote Request

Request a Quote for 3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.